molecular formula C8H14Cl2N2 B1458129 (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride CAS No. 1311254-95-1

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B1458129
CAS No.: 1311254-95-1
M. Wt: 209.11 g/mol
InChI Key: MNSJPYQUTLRCJP-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,1,3,5,9H2;2*1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.12 . It is a powder at room temperature .

Scientific Research Applications

Metal Complex Formation

"(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride" has been utilized in the synthesis of metal complexes, exhibiting significant potential in coordination chemistry. For instance, Hakimi et al. (2013) detailed the formation of a Cadmium(II) complex with a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2- aminoethyl)propane-1,3-diamine. This complex showcased a distorted octahedral geometry, indicating the versatility of pyridine derivatives in forming stable metal complexes.

Catalysis

The compound has found applications in catalysis, particularly in the dimerization and oligomerization of ethylene. Nyamato et al. (2015) explored the use of (imino)pyridine palladium(II) complexes, demonstrating their efficiency as catalysts for ethylene dimerization. This underscores the role of pyridine derivatives in enhancing the selectivity and activity of transition metal catalysts.

Schiff Base Ligand Synthesis

Another significant application is in the synthesis of Schiff base complexes, which are pivotal in coordination chemistry and catalysis. Rezaeivala (2017) reported the synthesis of a Zn(II) Schiff base complex using a novel tripodal amine derived from the condensation with 2-hydroxy-3-methoxybenzaldehyde. These complexes exhibit unique structural and functional properties, contributing to advancements in materials science and catalysis.

Environmental and Pharmaceutical Analysis

Moreover, the compound plays a role in the analysis of metal ions in environmental and pharmaceutical samples. Belin & Gülaçar (2005) utilized methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as a new ion-pairing reagent for the capillary electrophoresis of metal ions, highlighting its utility in sensitive and selective detection methods.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 .

Properties

IUPAC Name

(1S)-1-pyridin-3-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-4-3-5-10-6-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJPYQUTLRCJP-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Reactant of Route 5
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.